molecular formula C5H7ClO B2990005 3-(Chloromethyl)cyclobutan-1-one CAS No. 175021-13-3

3-(Chloromethyl)cyclobutan-1-one

Cat. No. B2990005
CAS RN: 175021-13-3
M. Wt: 118.56
InChI Key: WGNWWGRZUVTWEX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)cyclobutan-1-one is a chemical compound with the CAS number 175021-13-3 . It has a molecular weight of 118.56 and its molecular formula is C5H7ClO . The compound appears as a colorless liquid .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(chloromethyl)cyclobutanone . The InChI code for this compound is 1S/C5H7ClO/c6-3-4-1-5(7)2-4/h4H,1-3H2 .


Physical And Chemical Properties Analysis

3-(Chloromethyl)cyclobutan-1-one is a colorless liquid . It should be stored at temperatures between 0-8°C . .

Scientific Research Applications

Synthesis of Methanoproline Analogues

3-(Chloromethyl)cyclobutan-1-one is utilized in the synthesis of methanoproline analogues. A two-step synthetic approach involves reversible addition of hydrogen cyanide under specific conditions, leading to the formation of these analogues. This method is significant in organic chemistry, particularly in the creation of novel compounds with potential pharmaceutical applications (Rammeloo, Stevens, & de Kimpe, 2002).

Nonpeptidic GLP-1 Receptor Agonists

In medicinal chemistry, cyclobutane derivatives, including 3-(Chloromethyl)cyclobutan-1-one, have been identified as novel nonpeptidic agonists for the glucagon-like peptide-1 (GLP-1) receptor. These compounds are significant in the development of new treatments for conditions like diabetes (Liu et al., 2012).

Antibacterial Applications

The antibacterial effects of cyclobutane derivatives, possibly including 3-(Chloromethyl)cyclobutan-1-one, have been noted in medicinal chemistry. The crystal structure of related compounds indicates potential applications in the development of new antibacterial agents (Sarı et al., 2002).

Photoreactive Properties

Research into the photoreactive properties of cyclobutane derivatives, including those related to 3-(Chloromethyl)cyclobutan-1-one, has been conducted. These studies are crucial for understanding the chemical behavior of these compounds under light irradiation, which can be important in photochemistry and materials science (Toda, Motomura, & Oshima, 1974).

Radical Cation Probes

3-(Chloromethyl)cyclobutan-1-one derivatives have been studied for their role in radical cation probes, particularly in intramolecular cyclobutanation reactions. These studies contribute to our understanding of radical chemistry and are important in the synthesis of complex organic molecules (Schepp et al., 1997).

Synthesis of Bicyclooctenones

This compound is also used in the synthesis of bicyclo[3.3.0]octenones, which are important in organic synthesis and potentially in the development of pharmaceuticals. This demonstrates the versatility of 3-(Chloromethyl)cyclobutan-1-one in synthetic organic chemistry (Kashima et al., 2007).

Molecular Structure Analysis

The molecular structures of cyclobutane derivatives, including those related to 3-(Chloromethyl)cyclobutan-1-one, have been extensively analyzed to understand their physical and chemical properties. This research is vital for the development of new materials and drugs (Busetti et al., 1980).

Safety and Hazards

This compound is flammable and toxic if swallowed . It can cause serious eye irritation and is toxic if inhaled . It is also toxic to aquatic life . Precautionary measures include obtaining special instructions before use and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-(chloromethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c6-3-4-1-5(7)2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNWWGRZUVTWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)cyclobutan-1-one

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